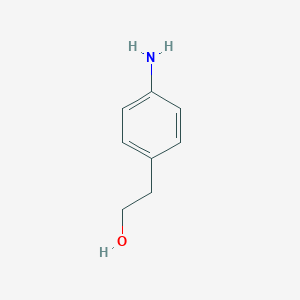

2-(4-Aminophenyl)ethanol

Vue d'ensemble

Description

2-(4-Aminophenyl)ethanol, also known as 4-Aminophenethyl alcohol, is an organic compound with the chemical formula C8H11NO. It is a crystalline solid that appears as a light brown to brown substance. This compound is characterized by the presence of an amino group (-NH2) attached to a phenyl ring, which is further connected to an ethanol group (-CH2CH2OH). It is soluble in methanol and has a melting point of 107-110°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-(4-Aminophenyl)ethanol can be synthesized through various methods. One common method involves the reduction of 4-nitrobenzeneethanol. The process typically includes the following steps :

Reduction of 4-nitrobenzeneethanol: This involves the use of hydrogen chloride, hydrazine hydrate, and sodium hydroxide in methanol and water at a temperature of 68°C and a pH of 7.

Catalytic Hydrogenation: The reaction mixture is subjected to catalytic hydrogenation using a platinum-tin oxide catalyst at a temperature of 68°C.

Purification: The reaction mixture is filtered to remove the catalyst, and the product is purified through vacuum drying to obtain white this compound.

Industrial Production Methods

Industrial production of this compound often involves the catalytic hydrogenation of 4-nitrobenzeneethanol. The process is carried out in large reactors under controlled conditions to ensure high yield and purity. The use of efficient catalysts and optimized reaction conditions is crucial for industrial-scale production .

Analyse Des Réactions Chimiques

Types of Reactions

2-(4-Aminophenyl)ethanol undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: It can be further reduced to form amines or other reduced products.

Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Catalytic hydrogenation using platinum or palladium catalysts.

Substitution: Reagents such as halogens, sulfonyl chlorides, and acyl chlorides are commonly used.

Major Products Formed

Oxidation: Quinones and other oxidized derivatives.

Reduction: Amines and other reduced products.

Substitution: Various substituted derivatives depending on the reagents used.

Applications De Recherche Scientifique

Synthesis of Drug Intermediates

One of the primary applications of 2-(4-Aminophenyl)ethanol is its role as an intermediate in the synthesis of pharmaceutical compounds. For instance, it is used in the preparation of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol, which serves as an important intermediate for Mirabegron, a drug used to treat overactive bladder syndrome. The synthesis process involves reducing a precursor compound under mild conditions, making it suitable for industrial production due to its simplicity and safety profile .

Functionalization of Drug Molecules

This compound is also utilized in the functionalization of various drug molecules. Its amino group allows for selective reactions that can enhance the pharmacological properties of compounds. For example, it has been employed in the synthesis of peptide derivatives and other biologically active molecules, facilitating the development of new therapeutic agents .

Polymer Synthesis

In materials science, this compound acts as a nonsymmetric monomer in the preparation of poly(amide-ester) materials. These polymers can be structured in ordered configurations such as head-to-head or tail-to-tail arrangements, which are crucial for enhancing material properties like strength and thermal stability .

Graphene Functionalization

Another significant application is in the functionalization of graphene nanoplatelets. The compound can be used to modify graphene surfaces, improving their compatibility with various matrices and enhancing their mechanical properties. This functionalization is vital for developing advanced composite materials with superior performance characteristics .

Case Study 1: Synthesis of Mirabegron Intermediate

A study focused on the synthesis of (R)-2-[[2-(4-aminophenyl)ethyl]amino]-1-phenylethyl alcohol demonstrated that using this compound as an intermediate significantly improved yield and reduced reaction complexity compared to traditional methods that utilize hydrogen as a reductant. This method not only simplifies the process but also enhances safety by eliminating potential hazards associated with hydrogen use .

Case Study 2: Polymer Development

Research on poly(amide-ester) synthesized from this compound showed enhanced mechanical properties compared to conventional polymers. The ordered structure achieved through this compound's incorporation resulted in materials with improved tensile strength and thermal resistance, making them suitable for high-performance applications .

Mécanisme D'action

The mechanism of action of 2-(4-Aminophenyl)ethanol involves its interaction with various molecular targets and pathways. The amino group can participate in hydrogen bonding and other interactions with biological molecules. In the context of antimicrobial activity, derivatives of this compound have been shown to disrupt bacterial cell membranes and interfere with intracellular processes . The compound can also inhibit enzymes such as monoamine oxidase and cyclooxygenase, which are involved in neurotransmitter metabolism and prostaglandin synthesis, respectively .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 4-Nitrophenethyl alcohol

- 4-Bromophenethyl alcohol

- 4-Fluorophenethyl alcohol

- 2-Aminobenzhydrol

- 4-(1H-Imidazol-1-yl)aniline

Comparison

2-(4-Aminophenyl)ethanol is unique due to the presence of both an amino group and an ethanol group attached to the phenyl ring. This dual functionality allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications. In comparison, similar compounds such as 4-Nitrophenethyl alcohol and 4-Bromophenethyl alcohol lack the amino group, which limits their reactivity and applications .

Activité Biologique

2-(4-Aminophenyl)ethanol, also known as p-aminophenylethanol or 4-aminophenethyl alcohol, is a compound with the molecular formula and a molecular weight of approximately 137.18 g/mol. This compound has garnered interest in various fields, particularly in medicinal chemistry and materials science, due to its unique structural properties and potential biological activities.

- Molecular Formula :

- Molecular Weight : 137.18 g/mol

- CAS Number : 104-10-9

- Appearance : White to off-white solid

- Solubility : Soluble in methanol

Biological Activity

The biological activity of this compound has been investigated in several studies, focusing primarily on its interactions with biological receptors and enzymes.

Interaction with Cyclooxygenase Enzymes

Preliminary studies indicate that this compound may interact with cyclooxygenase (COX) enzymes, which are crucial in inflammatory pathways. This interaction suggests potential therapeutic roles in managing inflammation and pain relief. COX enzymes exist in two main forms, COX-1 and COX-2, and their inhibition is a common target for anti-inflammatory drugs.

Antioxidant Properties

Research has shown that compounds similar to this compound exhibit antioxidant activities. This property is significant as antioxidants can mitigate oxidative stress in biological systems, potentially reducing the risk of chronic diseases .

Synthesis of Derivatives for Drug Development

This compound serves as a precursor for synthesizing various derivatives that have shown promising biological activities. For example, it has been used in the synthesis of N1-(4-(2-[18F]-fluoroethyl)phenyl)-N8-hydroxyoctanediamide, a PET tracer designed for cancer diagnosis and treatment monitoring .

Case Studies

- Anti-inflammatory Activity : A study exploring the role of derivatives of this compound indicated that certain modifications enhanced anti-inflammatory effects through COX inhibition. The study utilized in vitro assays to demonstrate the efficacy of these compounds against inflammatory markers.

- Graphene Functionalization : Another application of this compound is its use in functionalizing graphene nanoplatelets. This process improves the dispersion of graphene in polymer matrices, enhancing the mechanical properties of composite materials .

Research Findings Summary Table

Q & A

Basic Research Questions

Q. What are the common synthetic routes for 2-(4-Aminophenyl)ethanol, and how are they optimized?

- Methodological Answer : this compound is synthesized via catalytic hydrogenation of nitro precursors (e.g., 4-nitroacetophenone) using transition metal catalysts like Rh/Al₂O₃ or Pd/C. Selective hydrogenation of the nitro group while preserving other functional groups (e.g., carbonyl) requires careful control of reaction conditions (e.g., H₂ pressure, solvent polarity). For example, Rh-based catalysts may yield mixtures of 4-aminoacetophenone and this compound due to competitive hydrogenation pathways . Alternative routes involve condensation reactions, such as reacting 4-aminoacetophenone with ethanolic solutions of aldehydes under acidic conditions, followed by purification via recrystallization .

Q. How is this compound characterized to confirm purity and structure?

- Methodological Answer : Purity is assessed via HPLC (>98% purity criteria) and GC-MS to detect volatile impurities. Structural confirmation employs NMR (¹H/¹³C) to resolve aromatic protons (δ 6.5–7.5 ppm) and hydroxyl/amine groups (broad signals at δ 1.5–3.0 ppm). Mass spectrometry (ESI-MS) verifies the molecular ion peak at m/z 137.18 (C₈H₁₁NO). Melting point analysis (if crystalline) and FT-IR for functional group identification (O-H stretch ~3300 cm⁻¹, N-H bend ~1600 cm⁻¹) are complementary .

Advanced Research Questions

Q. What challenges arise in achieving enantioselective synthesis of this compound?

- Methodological Answer : Enantioselectivity is complicated by the absence of chiral centers in the parent molecule. However, derivatives (e.g., ester or amide analogs) may require asymmetric catalysis. Chiral auxiliaries or biocatalysts (e.g., ketoreductases) can induce stereoselectivity during reduction steps. For instance, immobilized iridium complexes with N-heterocyclic carbene ligands have shown promise in asymmetric alkylation of alcohols, though yields may vary (34–59%) depending on solvent systems and temperature .

Q. How can reaction conditions be optimized to minimize by-products during hydrogenation?

- Methodological Answer : By-product formation (e.g., 1-(4-aminocyclohexyl)ethanol) is mitigated by:

- Using polar aprotic solvents (e.g., THF) to stabilize intermediates.

- Adjusting H₂ pressure (1–3 atm) to favor nitro group reduction over carbonyl hydrogenation.

- Incorporating selectivity modifiers (e.g., quinoline or thiourea derivatives) to block undesired adsorption on catalyst surfaces. Rh/silica catalysts at 50°C have demonstrated improved selectivity (up to 59% target product) compared to Pd-based systems .

Q. What analytical techniques resolve structural ambiguities in derivatives of this compound?

- Methodological Answer : X-ray diffraction (XRD) crystallography is critical for resolving stereochemical uncertainties in crystalline derivatives (e.g., Schiff base complexes). For non-crystalline compounds, advanced NMR techniques (e.g., COSY, NOESY) and computational modeling (DFT) elucidate spatial arrangements. High-resolution MS (HRMS) with collision-induced dissociation (CID) differentiates isobaric species, particularly in sulfonamide or ester derivatives .

Q. Biological and Environmental Considerations

Q. What potential biological activities are associated with this compound?

- Methodological Answer : While direct evidence is limited, structural analogs (e.g., 1-(4-Methylphenyl)ethanol) exhibit antimicrobial and antioxidant properties. Researchers should conduct in vitro assays against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC (Minimum Inhibitory Concentration) protocols. Antioxidant activity is evaluated via DPPH radical scavenging assays. Structure-activity relationship (SAR) studies modifying the hydroxyl/amine groups can enhance potency .

Q. What environmental impacts should be considered during large-scale synthesis?

- Methodological Answer : Ecotoxicity studies (e.g., Daphnia magna acute toxicity tests) and biodegradation assays (OECD 301F) are essential to assess environmental persistence. Solvent selection (e.g., replacing ethanol with cyclopentyl methyl ether) reduces aquatic toxicity. Life-cycle analysis (LCA) models optimize waste management, particularly for palladium catalyst recovery .

Q. Future Research Directions

Q. What emerging methodologies could improve the sustainability of synthesizing this compound?

- Methodological Answer :

- Biocatalysis : Engineered alcohol dehydrogenases or transaminases for greener, aqueous-phase synthesis.

- Flow Chemistry : Continuous hydrogenation reactors with real-time monitoring (e.g., inline FTIR) to enhance yield and reduce waste.

- Machine Learning : Predictive models for catalyst design and reaction optimization using datasets from analogous compounds .

Q. How can computational tools advance the study of this compound?

- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) predict binding affinities for antimicrobial targets (e.g., bacterial dihydrofolate reductase). Quantum mechanical calculations (Gaussian 16) model reaction pathways and transition states to guide catalyst design. Cheminformatics platforms (e.g., KNIME) analyze SAR data for derivative libraries .

Propriétés

IUPAC Name |

2-(4-aminophenyl)ethanol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c9-8-3-1-7(2-4-8)5-6-10/h1-4,10H,5-6,9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QXHDYMUPPXAMPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1CCO)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7073066 | |

| Record name | 4-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

137.18 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104-10-9, 115341-06-5 | |

| Record name | 2-(4-Aminophenyl)ethanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=104-10-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-Aminophenethyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000104109 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzeneethanol, ar-amino- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0115341065 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-(4-Aminophenyl)ethanol | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409780 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzeneethanol, 4-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzeneethanol, ar-amino- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 4-Aminophenethyl alcohol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7073066 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-(4-aminophenyl)ethanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.886 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-AMINOPHENETHYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KVH9V2607F | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.